Tetrapropylenebenzenesulfonic acid
Description
Tetrapropylenebenzenesulfonic acid (CAS: 11067-81-5; molecular formula: C₁₈H₃₀O₃S) is an alkylbenzenesulfonic acid derivative characterized by a benzene ring sulfonated at one position and substituted with a tetrapropylene chain . It is commonly used in industrial applications, including surfactants, detergents, and chemical intermediates. Its sodium salt (sodium tetrapropylenebenzenesulfonate; CAS: 55171-84-1) is more water-soluble and widely employed in formulations requiring enhanced solubility .
Properties
CAS No. |
11067-81-5 |
|---|---|
Molecular Formula |
C18H22O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2/h8-11H,5-7H2,1-4H3 |
InChI Key |
FODHIQQNHOPUKH-UHFFFAOYSA-N |
SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
Canonical SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
Other CAS No. |
11067-81-5 |
Origin of Product |
United States |
Scientific Research Applications
Surfactants in Cleaning Products
TPBS is widely utilized in the formulation of household and industrial cleaning products. Its effectiveness as a surfactant allows it to enhance the cleaning power of detergents by improving wetting and emulsification properties. This application is particularly significant in:
- Laundry Detergents : TPBS serves as a key ingredient that aids in the removal of dirt and stains from fabrics.
- Dishwashing Liquids : The compound's ability to solubilize grease makes it ideal for use in dishwashing detergents .
Emulsifiers
In addition to its role as a surfactant, TPBS acts as an emulsifier in various formulations. It helps stabilize emulsions by reducing interfacial tension between immiscible liquids, which is crucial in products such as:
- Cosmetics : Used in creams and lotions to maintain product stability.
- Food Industry : Employed in certain food products to improve texture and consistency.
Environmental Considerations
While TPBS is effective in its applications, environmental concerns regarding its biodegradability have prompted research into its impact on ecosystems. Studies indicate that TPBS has lower biodegradability compared to linear alkylbenzenesulfonates (LAS), leading to its gradual replacement in some applications .
Biodegradability Studies
Research shows that TPBS degrades only about 50% during sewage treatment processes, raising concerns about its persistence in the environment . This has led to increased scrutiny and regulatory assessments regarding the use of branched alkylbenzenesulfonates.
Health and Safety Assessments
The health implications associated with TPBS usage have been evaluated through various studies. The compound has been identified as having potential irritant effects on skin and eyes, necessitating careful handling during manufacturing and application processes .
Toxicity Profile
- Acute toxicity studies indicate that TPBS has low oral toxicity; however, dermal exposure may lead to irritation .
- Prolonged exposure can compromise skin barriers, increasing absorption risks .
Case Study: Laundry Detergent Formulations
A study conducted on laundry detergents containing TPBS revealed that formulations with higher concentrations of this compound exhibited superior cleaning performance compared to those using alternative surfactants . The research highlighted the balance between efficacy and environmental impact, showcasing the need for sustainable alternatives.
Case Study: Emulsion Stability
In cosmetic formulations, TPBS was found to enhance emulsion stability significantly compared to traditional emulsifiers. This was attributed to its unique molecular structure, which allows for better interaction with both oil and water phases .
Data Tables
| Application Area | Specific Use | Environmental Impact |
|---|---|---|
| Household Cleaners | Laundry detergents | Moderate biodegradability |
| Industrial Cleaners | Heavy-duty degreasers | Concerns over persistence |
| Cosmetics | Emulsifiers | Generally safe but irritant |
| Food Industry | Texture stabilizer | Requires regulatory review |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares tetrapropylenebenzenesulfonic acid with structurally related sulfonic acids and their derivatives:
Key Differences :
- Branching vs. Aromatic Substituents : this compound’s branched alkyl chain contrasts with trinitrobenzenesulfonic acid’s nitro groups, which confer oxidative reactivity .
- Ionic Forms : The sodium salt exhibits higher aqueous solubility than the parent acid due to ionic dissociation .
Toxicity and Environmental Impact
Acute toxicity data from Daphnia magna immobilization tests (ISO 6341:2012) highlight significant differences:
Findings :
- The sodium salt is more toxic (lower EC₅₀) than the acid form, likely due to enhanced bioavailability .
- Both TPBS variants are significantly more toxic than potassium 2,4,5-T, which is sparingly soluble .
Regulatory and Handling Considerations
- This compound: No specific OSHA medical testing protocols exist, but exposure controls (e.g., ventilation, PPE) are recommended .
- Trinitrobenzenesulfonic Acid : Incompatible with oxidizers and bases; requires specialized storage .
Preparation Methods
Sulfur Trioxide (SO₃) as a Sulfonating Agent
Gaseous SO₃ or oleum (fuming sulfuric acid containing free SO₃) is widely employed due to its high reactivity and reduced byproduct formation. In a typical procedure, tetrapropylene benzene is reacted with SO₃ gas in a thin-film tubular reactor (TFTR) at 50–65°C for 1–3 minutes. This method minimizes over-sulfonation, a common issue in branched alkyl benzene systems, by ensuring rapid heat dissipation and homogeneous mixing. The exothermic nature of the reaction (ΔG ≈ −40 kcal/mol) necessitates precise temperature control to prevent di-sulfonation or degradation.
Concentrated Sulfuric Acid (H₂SO₄)
Alternative methods utilize concentrated H₂SO₄ (96–98%) under reflux conditions. For example, a mixture of tetrapropylene benzene and fumic sulfuric acid (96% H₂SO₄ with 3–4% SO₃) heated at 55–60°C for 3–5 minutes achieves >95% sulfonation efficiency. However, this approach requires longer reaction times compared to SO₃ gas and generates larger quantities of spent acid, complicating waste management.
Reaction Optimization and Kinetic Considerations
Temperature and Residence Time
Optimal sulfonation occurs at 55–60°C, balancing reaction rate and byproduct suppression. Elevated temperatures (>65°C) promote over-sulfonation and decomposition of the alkyl chain, while lower temperatures (<50°C) result in incomplete conversion. Residence time in continuous reactors (e.g., TFTR) is critical; 1–3 minutes maximizes mono-sulfonation yield (98.5%). Batch systems, such as stirred-tank reactors, require 30–60 minutes under reflux.
Table 1: Comparative Reaction Conditions for Sulfonation
Catalysts and Additives
While sulfonation of linear alkyl benzenes often proceeds without catalysts, branched substrates like tetrapropylene benzene benefit from acid-stable inhibitors. For instance, p-methoxyphenol (0.1–0.3 wt%) suppresses polymerization and oxidative side reactions. Patent literature also describes using triethyl phosphate as a co-reagent to enhance sulfonic acid stability during esterification steps, though this is less common in free acid synthesis.
Purification and Isolation Techniques
Crude sulfonation mixtures contain unreacted tetrapropylene benzene, sulfuric acid, and sulfone byproducts. Neutralization with aqueous NaOH or NH₃ yields the corresponding sulfonate salt, which is purified via:
-
Solvent Extraction : Washing with benzene or hexane removes non-polar impurities.
-
Recrystallization : Dissolving the sulfonate in a benzene-hexane mixture (1:3 v/v) followed by cooling yields >99% pure product.
-
Ion Exchange : Converting sodium sulfonate to the free acid using cationic exchange resins (e.g., Amberlite IR-120).
Analytical Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of tetrapropylenebenzenesulfonic acid show characteristic peaks at:
Potentiometric Titration
Neutralization equivalents (NE) are determined by titrating the free acid with standardized NaOH. A typical NE of 240–250 mg KOH/g validates >97% purity.
Industrial-Scale Production Challenges
Branched alkyl benzenes like tetrapropylene benzene pose unique challenges due to steric hindrance, which slows sulfonation kinetics compared to linear analogs. Industrial reactors address this by:
-
Enhanced Mixing : High-shear agitators in batch reactors improve SO₃ diffusion.
-
Temperature Gradients : Multi-zone TFTRs maintain 55°C in the reaction zone and 40°C in cooling zones to prevent overheating.
-
Waste Recycling : Spent sulfuric acid is reconcentrated via vacuum distillation for reuse, reducing environmental impact .
Q & A
Basic Research Questions
What standardized protocols exist for assessing TPBS toxicity in aquatic organisms?
The acute toxicity of TPBS is commonly evaluated using Daphnia magna mobility inhibition tests per ISO 6341:2012. This protocol specifies exposure conditions (24-hour EC50), control requirements, and statistical methods for calculating toxicity thresholds. For example, interlaboratory studies using TPBS No. 1 (TPBS acid) and TPBS No. 2 (sodium salt) reported mean EC50 values of 2.4 mg/L and 4.8 mg/L, respectively, with coefficients of variation ≤25% . Researchers must validate results using reference toxicants like potassium dichromate to ensure lab-specific sensitivity ranges align with historical data (Table E.1 in ISO 6341:2012) .
How is TPBS synthesized, and what are its key structural characteristics?
TPBS is synthesized via sulfonation of branched tetrapropylenebenzene with sulfuric acid or sulfur trioxide, yielding a brown liquid surfactant with the formula C₁₈H₃₀O₃S. Its branched alkyl chain enhances solubility and interfacial activity, making it suitable for emulsifiers in pesticides or industrial detergents. Structural confirmation requires NMR (¹H/¹³C) and FT-IR spectroscopy to identify sulfonic acid groups (S=O stretching at 1180–1250 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm) .
Advanced Research Questions
How can researchers address variability in TPBS toxicity data across studies?
Interlaboratory variability in EC50 values (e.g., ±15–25% for TPBS) arises from differences in test organisms, water hardness, or pH. To mitigate this:
- Standardize test conditions : Use ISO 6341:2012-compliant protocols, including pH 7.8 ± 0.2 and 20°C .
- Apply statistical rigor : Use ANOVA to compare batch-specific EC50 values against reference toxicant ranges.
- Report metadata : Include details on TPBS purity (≥98.5%), salt content, and solvent carriers (e.g., methanol ≤0.1%) that may influence bioavailability .
What methodologies are recommended for integrating TPBS toxicity data with other sulfonic acid derivatives?
A systematic evidence synthesis approach, as outlined by the U.S. EPA, involves:
Literature screening : Prioritize studies meeting PECO criteria (Population, Exposure, Comparator, Outcome). For TPBS, exclude non-aquatic studies or those using non-branched isomers.
Dose-response modeling : Fit EC50 data to log-logistic models to compare potency with linear alkylbenzenesulfonates (LAS).
Hazard characterization : Use weight-of-evidence analysis to rank TPBS’s ecological risk relative to perfluorobutane sulfonic acid (PFBS), noting TPBS’s higher biodegradability but similar acute toxicity thresholds .
How can computational models predict TPBS’s environmental fate, and what are their limitations?
QSPR models correlate TPBS’s octanol-water partition coefficient (log Kow = 3.2) with bioaccumulation potential. However, these models underestimate interactions with organic matter (e.g., soil adsorption coefficients [Koc] vary by 30% in silty vs. sandy substrates). For accurate predictions:
- Validate with empirical data : Measure TPBS degradation half-lives in aerobic/anaerobic microcosms.
- Incorporate branching effects : Adjust model parameters to account for reduced membrane permeability in branched surfactants compared to linear analogues .
Methodological Best Practices
- Source Evaluation : Prioritize peer-reviewed journals, EPA/ISO reports, and datasets with DOI-based repositories (e.g., Gla.researchdata.1540) over commercial platforms .
- Batch Consistency : For TPBS used in bioassays, request peptide content analysis (if applicable) and ICP-MS metal impurity profiling to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
